molecular formula C11H9ClO2S B1599803 1-((Chloromethyl)sulfonyl)naphthalene CAS No. 87491-79-0

1-((Chloromethyl)sulfonyl)naphthalene

Cat. No. B1599803
CAS RN: 87491-79-0
M. Wt: 240.71 g/mol
InChI Key: XHMLYFRREKIYDU-UHFFFAOYSA-N
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Description

“1-((Chloromethyl)sulfonyl)naphthalene” is a chemical compound with the molecular formula C11H9Cl . It is also known as 1-Naphthylmethyl chloride .


Synthesis Analysis

The synthesis of 1-chloromethylnaphthalene involves the use of an oil phase washed twice with a 10wt% potassium carbonate solution and water to obtain 1-chlorine Crude methylnaphthalene . The crude 1-chloromethylnaphthalene is then added to 192 g of absolute ethanol, heated to 26 °C to dissolve, then cooled to -5 °C at a rate of 0.5 °C/10min for 2 hours, then filtered and washed with absolute ethanol .


Molecular Structure Analysis

The molecular structure of 1-((Chloromethyl)sulfonyl)naphthalene can be represented by the InChI string: InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

The kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation have been studied . Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has also been investigated .


Physical And Chemical Properties Analysis

1-((Chloromethyl)sulfonyl)naphthalene is a solid substance with a deep brown color . It has a refractive index of n20/D 1.635 (lit.), a boiling point of 167-169 °C/25 mmHg (lit.), a melting point of 32 °C (lit.), and a density of 1.18 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reaction Studies

1-((Chloromethyl)sulfonyl)naphthalene and related compounds have been studied in various chemical reactions. For instance, the reaction of dimethylsulfoxide with 5-dimethyl aminonaphthalene-1-sulfonyl chloride, a related compound, produced 5-dimethyl amino-naphthalene-1-sulfonic acid and chlorodimethyl sulfide. This research contributes to understanding the reaction mechanisms and potential applications of sulfonyl chlorides in organic synthesis (Boyle, 1966).

Fluorescence Studies

Compounds similar to 1-((Chloromethyl)sulfonyl)naphthalene have been used in fluorescence studies. For example, the 1-dimethylamino-5-naphthalene sulfonyl (dansyl) derivative of alanyllsyl chloromethane was synthesized and employed to introduce the fluorescent dansyl moiety into the active site of trypsin, providing insights into enzyme activity and structure (Penny, Dyckes & Burleigh, 2009).

Structural Analysis

Studies on related naphthalene derivatives, such as 1,8-bis(phenylsulfanyl)naphthalene, have focused on structural analysis, examining aspects like molecular structures, ring torsions, and S...O close contacts. This type of research aids in understanding the physical and chemical properties of naphthalene derivatives, which can be crucial for developing new materials or pharmaceuticals (Nagy et al., 2002).

Synthesis and Characterization

The synthesis and characterization of various naphthalene derivatives have been extensively studied. This includes research on the reactivity of chloromethyl aryl sulfone carbanion with electrophilic arenes, leading to products that are important for the development of new chemical entities (Kakosza et al., 1987).

Environmental Applications

Compounds similar to 1-((Chloromethyl)sulfonyl)naphthalene have been used in environmental applications, such as in the study of polyaromatic sulfonates as tracers in geothermal reservoirs. This research is crucial for understanding the movement of fluids in geothermal systems and optimizing resource extraction (Rose, Benoit & Kilbourn, 2001).

Safety And Hazards

1-((Chloromethyl)sulfonyl)naphthalene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(chloromethylsulfonyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMLYFRREKIYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471403
Record name 1-(Chloromethanesulfonyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Chloromethyl)sulfonyl)naphthalene

CAS RN

87491-79-0
Record name 1-(Chloromethanesulfonyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-naphthalene sulfonyl chloride (20.2 g, 89.1 mmol), sodium sulfite (22.5 g, 178 mmol) and sodium bicarbonate (15.1 g, 180 mmol) in water was stirred at 100° C. for one hour, allowed to cool to ambient temperatures for 40 minutes, treated with bromochloromethane (90 mL, 1.4 mol) and tetrabutylammonium bromide (2.87 g, 8.91 mmol), stirred at 75° C. for 14.5 hours and cooled to ambient temperatures. The phases were separated and the organic phase was concentrated in vacuo. The resultant residue was purified by flash chromatography with 100% ethyl acetate to give 1-chloromethanesulfonyl-naphthalene as a pale yellow solid, 19.0 g (88.8% yield), mp 103-5° C., Mass Spectrum (+EI, M+) m/z 240. 1HNMR (500 MHz, DMSO-d6): δ8.64-5 (m, 1H), 8.41 (d, 1H, J=8.23 Hz), 8.27 (dd, 1H, J=7.33 Hz and 1.22 Hz), 8.16-8.18 (m, 1H), 7.71-7.81 (m, 3H), 5.40 ppm, (s, 2H). Elemental Analysis for C11H9ClO2S: Calcd: C, 54.89; H, 3.77; N, 0.00; Found: C, 54.98; H, 3.81; N, 0.00.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of naphthalene-1-sulfonyl chloride (10.0 g, 44 mmoles), sodium sulfite (11.12 g, 88 mmoles), and sodium bicarbonate (7.4 g, 88 mmoles) in water (50 mL) was heated to 100° C. for one hour. The crude sodium sulfinate solution was allowed to cool for 30 minutes, and then treated with bromochloromethane (43 mL, 661 mmoles) and tetra-N-butylammonium bromide (1.4 g, 4.4 mmoles). The resultant mixture was heated to 75° C. overnight. All solvents were removed under vacuum. Compound was recrystallized from CH2Cl2/hexane to give the title compound as an off white solid (10.62 g, 44 mmoles).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((Chloromethyl)sulfonyl)naphthalene
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1-((Chloromethyl)sulfonyl)naphthalene
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1-((Chloromethyl)sulfonyl)naphthalene
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1-((Chloromethyl)sulfonyl)naphthalene
Reactant of Route 6
1-((Chloromethyl)sulfonyl)naphthalene

Citations

For This Compound
1
Citations
S Antane, R Bernotas, Y Li, R McDevitt… - Synthetic …, 2004 - Taylor & Francis
Full article: Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 34 www.tandfonline.com

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